molecular formula C14H12F3N5O B10997975 N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10997975
M. Wt: 323.27 g/mol
InChI Key: WXTNGXYKPMMDFV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a methoxybenzyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions using methoxybenzyl halides or through reductive amination of the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both a methoxybenzyl group and a trifluoromethyl group makes this compound unique in terms of its chemical reactivity and potential biological activity.
  • The combination of these groups may result in enhanced pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Biological Activity

N-(2-methoxybenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₂F₃N₅O and a molecular weight of 323.27 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it suitable for drug development . The presence of the triazole and pyridazine rings contributes to its biological activity by enabling specific interactions with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of bromodomain proteins. These proteins play a critical role in regulating gene expression and are implicated in various diseases such as cancer .

Bromodomain Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit specific bromodomains with micromolar IC₅₀ values. This suggests potential therapeutic applications in oncology and inflammatory diseases. The mechanism involves binding to the active sites of bromodomain proteins, thereby modulating their function .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the compound's anticancer and antimicrobial activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines where it exhibited significant cytotoxic effects. The specific IC₅₀ values reported range from 1.95 to 4.24 μM for different derivatives .
  • Antimicrobial Activity : Preliminary studies also indicate antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inhibition of Cancer Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations above 5 μM.
  • Bromodomain Targeting : Another investigation focused on its ability to inhibit BRD4, a member of the bromodomain family associated with oncogenesis. The compound demonstrated effective binding in molecular docking studies, supporting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and stability
Methoxybenzyl SubstituentEnhances binding affinity
Heterocyclic RingsFacilitates interaction with targets

The combination of these features contributes to the compound's unique pharmacological profile compared to other similar compounds .

Properties

Molecular Formula

C14H12F3N5O

Molecular Weight

323.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H12F3N5O/c1-23-10-5-3-2-4-9(10)8-18-11-6-7-12-19-20-13(14(15,16)17)22(12)21-11/h2-7H,8H2,1H3,(H,18,21)

InChI Key

WXTNGXYKPMMDFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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